molecular formula C17H14N2O4 B3437516 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile

Cat. No.: B3437516
M. Wt: 310.30 g/mol
InChI Key: KPOQBWVXZRLHOC-UHFFFAOYSA-N
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Description

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific applications.

Properties

IUPAC Name

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-22-11-4-2-9(3-5-11)15-12(8-18)17(19)23-14-7-10(20)6-13(21)16(14)15/h2-7,15,20-21H,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPOQBWVXZRLHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(OC3=CC(=CC(=C23)O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: Phenolic compounds and nitriles.

    Reaction Conditions: Use of catalysts such as Lewis acids or bases, and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

  • Use of continuous flow reactors for efficient reaction control.
  • Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Replacement of amino or hydroxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted chromenes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with genetic material.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,7-dihydroxy-4-phenyl-4H-chromene-3-carbonitrile
  • 2-amino-5,7-dihydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile
  • 2-amino-5,7-dihydroxy-4-(4-chlorophenyl)-4H-chromene-3-carbonitrile

Uniqueness

2-amino-5,7-dihydroxy-4-(4-methoxyphenyl)-4H-chromene-3-carbonitrile is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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